molecular formula C8H14Br2O2 B6232241 tert-butyl 3-bromo-2-(bromomethyl)propanoate CAS No. 75509-27-2

tert-butyl 3-bromo-2-(bromomethyl)propanoate

Cat. No.: B6232241
CAS No.: 75509-27-2
M. Wt: 302
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-bromo-2-(bromomethyl)propanoate is a white to off-white crystalline solid. It has a molecular formula of C8H14Br2O2 and a molecular weight of 302.01 g/mol . It is also known as tert-butyl alpha-bromo-alpha-(bromomethyl)-3,3-dimethylbutyrate.


Synthesis Analysis

The synthesis of this compound can be achieved from 3-Bromo-2-(bromomethyl)propionic acid and Isobutylene . Another method involves the reaction of tert-butanol, sodium bromide, and methyl bromide.


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H14Br2O2 . The InChI Code for this compound is 1S/C8H14Br2O2/c1-8(2,3)12-7(11)6(4-9)5-10/h6H,4-5H2,1-3H3 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl 3-bromo-2-(bromomethyl)propanoate can be achieved through a three-step process involving the protection of carboxylic acid, bromination, and esterification.", "Starting Materials": [ "3-bromopropionic acid", "tert-butyl alcohol", "thionyl chloride", "sodium bromide", "acetic acid", "hydrogen peroxide", "sodium hydroxide" ], "Reaction": [ "Step 1: Protection of carboxylic acid", "3-bromopropionic acid is reacted with thionyl chloride to form the corresponding acid chloride.", "The acid chloride is then treated with tert-butyl alcohol in the presence of a base such as sodium hydroxide to form tert-butyl 3-bromopropionate.", "Step 2: Bromination", "tert-butyl 3-bromopropionate is reacted with a mixture of hydrogen peroxide and acetic acid to form tert-butyl 3-bromo-2-hydroxypropionate.", "The hydroxy group is then replaced with a bromine atom using sodium bromide and hydrogen peroxide to form tert-butyl 3-bromo-2-(bromomethyl)propanoate.", "Step 3: Esterification", "tert-butyl 3-bromo-2-(bromomethyl)propanoate is then esterified with tert-butanol in the presence of a strong acid catalyst such as sulfuric acid to form the final product, tert-butyl 3-bromo-2-(bromomethyl)propanoate." ] }

CAS No.

75509-27-2

Molecular Formula

C8H14Br2O2

Molecular Weight

302

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.